Icaritin vs. Icariin: 350-Fold Superior Oral Bioavailability in Rat Models
Icaritin (ICT) demonstrates markedly superior oral bioavailability compared to its glycosylated precursor icariin (ICA). In rats, the total plasma bioavailability of ICT after oral administration at 5 mg/kg was determined to be 35% of dose, whereas ICA exhibits only approximately 0.1% oral bioavailability [1]. This represents an approximately 350-fold difference in systemic exposure. Additionally, in comparative pharmacokinetic analysis following oral administration of Epimedium extract, ICA and icariside II reached tmax at 0.5–1 h, while ICT (as the terminal aglycone metabolite) peaked later at tmax 8 h, indicating distinct absorption and disposition profiles [2].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 35% of dose (total plasma concentration) following oral administration at 5 mg/kg |
| Comparator Or Baseline | Icariin (ICA): approximately 0.1% oral bioavailability |
| Quantified Difference | Approximately 350-fold higher bioavailability for ICT |
| Conditions | Rat model; oral gavage; plasma concentration measured after enzymatic hydrolysis with β-glucuronidase/sulphatase |
Why This Matters
For in vivo studies requiring systemic exposure, ICT provides consistent, predictable plasma levels without the confounding variability of glycoside hydrolysis, making it the preferred compound for reproducible pharmacological evaluation.
- [1] Chang Q, Wang GN, Li Y, Zhang L, You C, Zheng Y. Oral absorption and excretion of icaritin, an aglycone and also active metabolite of prenylflavonoids from the Chinese medicine Herba Epimedii in rats. Phytomedicine. 2012;19(11):1024-1028. View Source
- [2] Wong SP, Shen P, Lee L, Li J, Yong EL. Pharmacokinetics of prenylflavonoids and correlations with the dynamics of estrogen action in sera following ingestion of a standardized Epimedium extract. J Pharm Biomed Anal. 2009;50(2):216-223. View Source
